2,5-dimethyl-1H-pyrrol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrrol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRGBZDHLOOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227310 | |
| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-71-9 | |
| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dimethyl 1h Pyrrol 1 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2,5-dimethyl-1H-pyrrol-1-amine, both ¹H and ¹³C NMR studies are crucial for confirming the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Structural Confirmation
The ¹H NMR spectrum of a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, provides valuable reference points. In this related structure, the two methyl groups (CH₃) on the pyrrole (B145914) ring exhibit a singlet signal at 2.13 ppm. mdpi.com The two equivalent C-H protons of the pyrrole ring appear as a singlet at 5.98 ppm. mdpi.com A broad singlet corresponding to the amino group (NH₂) is observed at 4.17 ppm. mdpi.com While this data is for a derivative, it allows for the prediction of the approximate chemical shifts for the parent compound, this compound. The symmetry of the 2,5-dimethylpyrrole moiety leads to simplified spectra, with the methyl and ring protons being chemically equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrole-CH | ~5.8 - 6.0 | Singlet |
| NH₂ | Broad signal | Singlet |
| CH₃ | ~2.1 - 2.2 | Singlet |
Note: These are predicted values based on derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum is essential for assigning the carbon framework of the molecule. In the derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, five distinct signals are observed. mdpi.com The carbon atoms of the methyl groups (CH₃) resonate at 12.1 ppm. mdpi.com The C-H carbons of the pyrrole ring appear at 108.8 ppm, while the quaternary carbons of the pyrrole ring to which the methyl groups are attached (C-CH₃) are found at 129.5 ppm. mdpi.com The remaining signals at 153.1 and 144.5 ppm are assigned to the carbons of the oxadiazole ring. mdpi.com This clear separation of signals allows for the unambiguous assignment of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole-CH | ~108 |
| Pyrrole-C-CH₃ | ~129 |
| CH₃ | ~12 |
Note: These are predicted values based on derivatives.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provided a measured m/z value of 179.0930 for the [M + H]⁺ ion. mdpi.com This is in excellent agreement with the calculated value of 179.0927 for the molecular formula C₈H₁₁N₄O, confirming its composition. mdpi.com A similar analysis for this compound (C₆H₁₀N₂) would be expected to show a molecular ion peak corresponding to its molecular weight of 110.16 g/mol .
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. In the IR spectrum of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the amino group (NH₂) are observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com C-H stretching vibrations are seen at 2952 and 2927 cm⁻¹. mdpi.com A band at 1646 cm⁻¹ is attributed to the C=N stretching of the oxadiazole ring. mdpi.com For this compound, one would expect to observe characteristic N-H stretching bands for the primary amine, as well as C-H and C-N stretching vibrations consistent with the dimethylpyrrole structure.
Table 3: Key IR Absorption Bands for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3409, 3328, 3255, 3211 | NH₂ stretching |
| 2952, 2927 | C-H stretching |
| 1646 | C=N stretching |
Source: mdpi.com
X-ray Crystallography and Solid-State Structural Analysis
The solid-state architecture of this compound derivatives is dictated by a complex interplay of directional intermolecular interactions. Single-crystal X-ray diffraction studies provide definitive insights into the three-dimensional arrangement of molecules in the crystal lattice, revealing the specific forces that govern crystal packing and stabilize the supramolecular assembly.
The crystal structure of derivatives of this compound is significantly influenced by a network of hydrogen bonds and other non-covalent interactions. In the case of the derivative 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, X-ray analysis reveals that intermolecular N–H···N hydrogen bonds are a primary organizing feature. These interactions link molecules into centrosymmetric dimers, creating a characteristic R²₂(8) ring motif researchgate.net. This specific graph-set notation indicates that two molecules are connected by two hydrogen bonds, forming a ring that contains eight atoms.
A summary of the key hydrogen bond geometries observed in a representative derivative is presented in the table below.
| Interaction Type (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) |
|---|---|---|---|
| N–H···N | 3.135 | 2.34 | 155 |
| C–H···π | 3.430 | 2.65 | 142 |
| N–H···π-facial | Qualitatively described researchgate.net |
To quantitatively deconstruct the complex network of intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is employed. This powerful computational tool maps the regions of close contact between adjacent molecules, providing a visual and statistical summary of the forces governing crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates that of all others.
The surface is typically colored based on a normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the sum of their van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization allows for the immediate identification of key interaction points, such as hydrogen bonds and other close contacts mdpi.commdpi.com.
While a specific Hirshfeld analysis for the parent this compound is not available in the surveyed literature, analysis of structurally related N-heterocyclic compounds provides a clear indication of the expected interaction landscape. For these types of molecules, the dominant interactions are typically H···H, N···H/H···N, and C···H/H···C contacts. The fingerprint plots for such compounds often show characteristic features: a large, diffuse region corresponding to numerous weak H···H van der Waals contacts, and distinct, sharp "spikes" corresponding to the shorter, more directional N–H···N and C–H···π hydrogen bonds nih.govnih.gov.
The table below presents a typical breakdown of intermolecular contacts by percentage of the total Hirshfeld surface area for a comparable N-heterocyclic amine derivative, illustrating the quantitative insights gained from this analysis.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 46.1 |
| N···H / H···N | 20.4 |
| C···H / H···C | 17.4 |
| C···C | 6.9 |
| N···C / C···N | 3.8 |
| Other | 5.4 |
Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1h Pyrrol 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in profiling the electronic characteristics and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
While specific quantum chemical studies on the parent 2,5-dimethyl-1H-pyrrol-1-amine are not extensively detailed in the literature, research on its derivatives provides significant insights. For instance, a comprehensive computational analysis was performed on 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole using DFT. dntb.gov.ua This study explored the frontier molecular orbitals and found the HOMO-LUMO energy gap to be consistent across different solvents, suggesting minimal influence from the solvent on this electronic property. dntb.gov.ua
In another study on newly designed derivatives of 2,5-di(2-thienyl) pyrrole (B145914), DFT calculations using the B3LYP functional were employed to determine the HOMO and LUMO energies. dntb.gov.uaresearchgate.net The distribution of these orbitals across the molecular structure indicated pathways for effective intermolecular charge transfer. dntb.gov.uaresearchgate.net Furthermore, molecular electrostatic potential (MEP) analysis of these pyrrole derivatives helped to identify electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity. dntb.gov.uaresearchgate.net The electron localization function (ELF) is another tool used to analyze electron density, which helps in correlating a molecule's electronic structure with its reactivity. nih.gov
Table 1: Examples of Quantum Chemical Methods Applied to Pyrrole Derivatives
| Method | Application | Key Findings | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of Frontier Molecular Orbitals (HOMO/LUMO) | Determined energy gap, indicating molecular stability and charge transfer capabilities. | dntb.gov.uadntb.gov.uaresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and bonding interactions. | Identified strong stabilization energies from lone pair donations to antibonding orbitals. | dntb.gov.ua |
Before analyzing their properties, the three-dimensional structure of a molecule must be optimized to find its most stable geometry—a process known as energy minimization. For complex and flexible molecules, it is essential to perform a conformational landscape analysis to identify the most stable conformer or a set of low-energy conformers. acs.org This is because the molecule's conformation can significantly influence its chemical reactivity and biological activity.
Computational methods, such as those at the B3LYP and MP2 levels of theory, have been used to explore the different possible isomers and atropisomers of complex molecules, characterizing the transition states for their interconversion. rsc.org Such analyses are critical for understanding the dynamic behavior of molecules in solution and their ability to adopt specific shapes required for interacting with biological receptors.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.
Molecular docking has been successfully applied to derivatives of this compound to predict their binding modes within the active sites of therapeutic targets. A notable study involved a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which were investigated as potential dual inhibitors of enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), two key enzymes in Mycobacterium tuberculosis. nih.govmdpi.comresearchgate.net The docking investigation was conducted to determine the potential mode of action of these synthesized compounds. mdpi.comresearchgate.net
The results revealed specific binding interactions with the active sites of both enzymes. nih.govmdpi.comresearchgate.net For example, the docked poses showed that the compounds could form key hydrogen bonds and hydrophobic interactions with catalytically important amino acid residues, explaining their inhibitory activity. nih.gov Similarly, docking studies on 1-methyl-1H-pyrrole-2,5-dione derivatives against cyclooxygenase-2 (COX-2) were performed to determine their probable binding models. nih.gov
Beyond predicting the binding pose, docking algorithms calculate a score that estimates the binding affinity (e.g., in kcal/mol). This score reflects the strength of the ligand-receptor interaction, with lower (more negative) values indicating stronger binding.
In the study of the benzohydrazide (B10538) derivatives targeting InhA, the total docking scores were reported to be in the range of 6.73–4.44, representing the sum of all interaction forces between the ligands and the enzyme. researchgate.net Another computational study on 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole docked against protein targets 1EOU and 5FDC demonstrated strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively, suggesting its potential as an anticonvulsant agent. dntb.gov.ua These results provide theoretical support for the observed biological data and highlight the complementarity between the ligand's shape and the active site's topology. dntb.gov.uanih.gov
Table 2: Molecular Docking Results for a Derivative of this compound
| Compound Series | Target Enzyme | Docking Score Range | Predicted Binding Affinity | Reference |
|---|---|---|---|---|
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase (InhA) | 4.44 - 6.73 | Not explicitly stated | researchgate.net |
| 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole | 1EOU | Not stated | -6.89 kcal/mol | dntb.gov.ua |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing for the assessment of the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.
MD studies have been employed to validate the stability of docked complexes involving pyrrole derivatives. For example, a study on pyrrolo-pyridine benzamide (B126) derivatives used MD simulations to confirm that the docked compound formed stable and key hydrogen bonds with its target, c-Met kinase, over the course of the simulation. nih.gov In another investigation, the stability of interactions between pyrroloquinoxalinones and breast cancer targets like VEGFR2 and EGFR was validated by a 50-nanosecond MD simulation. researchgate.net These simulations provide crucial information on the structural integrity and dynamic behavior of the complex, reinforcing the binding hypotheses generated from molecular docking. dntb.gov.ua
Simulation of Solvent Effects and Conformational Dynamics
Detailed computational studies on the influence of different solvents on the conformational dynamics of this compound are not described in the existing literature. Research in this area would typically involve simulations to understand how the compound's three-dimensional structure and flexibility are affected by its environment, which has significant implications for its reactivity and ability to interact with biological targets.
Structure-Activity Relationship (SAR) Elucidation through Computational Models
No specific Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been identified in scientific databases. SAR studies are fundamental in medicinal chemistry for designing new compounds with improved activity. These models correlate variations in the chemical structure of a series of compounds with their biological activity. The absence of such studies for this compound indicates that its potential as a scaffold for drug design has not been computationally explored in a systematic way.
Theoretical Prediction of Chemical Reactivity and Selectivity (e.g., Electrophilicity Index)
The theoretical prediction of chemical reactivity for this compound, including calculations of its electrophilicity index and other reactivity descriptors using methods like Density Functional Theory (DFT), is not available in the peer-reviewed literature. These theoretical calculations are essential for predicting how a molecule will behave in chemical reactions, including its potential metabolic pathways and interactions with biological nucleophiles or electrophiles.
Derivatives and Research Applications of 2,5 Dimethyl 1h Pyrrol 1 Amine in Advanced Materials and Chemical Biology
Synthesis and Functionalization of 2,5-Dimethyl-1H-pyrrol-1-amine Derivatives
The synthesis of derivatives based on the this compound core is predominantly achieved through the Paal-Knorr reaction, a straightforward and efficient method for constructing the N-substituted pyrrole (B145914) ring. This reaction typically involves the condensation of 2,5-hexanedione (B30556) with a primary amine, a versatile approach that accommodates a wide variety of amine substrates, thereby enabling extensive functionalization. researchgate.netmdpi.comresearchgate.netnih.gov
Pyrrole Ring Substitution Patterns and their Synthetic Implications
While the Paal-Knorr synthesis directly functionalizes the nitrogen atom, subsequent modifications can be made to the pyrrole ring itself, particularly at the C3 and C4 positions. Research into N-aryl-2,5-dimethylpyrroles has demonstrated that the C3 position can be effectively functionalized to modulate biological activity.
One synthetic route involves the formylation of an N-arylpyrrole intermediate, followed by reductive amination with various amines to introduce a methyleneamine side chain at the C3 position. nih.gov This strategy has been employed to explore structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, a study on antimycobacterial agents found that the nature of the C3 substituent is critical for potency. The research indicated that bulky, aliphatic, and lipophilic groups on the C3-methyleneamine side chain are fundamental for enhancing antimycobacterial activity. nih.gov
| Compound Series | C3-Substituent Group | Antimycobacterial Activity (MIC in µg/mL) |
| 5a-d | Varied Aromatic/Aliphatic | 0.125–2 |
| 5e-l | Cyclohexyl | Generally excellent activity |
| 5g | Cyclohexyl (with N-phenyl-CF3) | Lower activity |
| 5k | Cyclohexyl (with N-phenyl-CN) | Lower activity |
This table summarizes the impact of C3 substituents on the antimycobacterial activity of N-phenyl-2,5-dimethylpyrrole derivatives, highlighting the importance of substituent choice for biological efficacy. nih.gov
N-Substituent Modifications and Their Influence on Molecular Architecture and Research Utility
The most direct method for creating derivatives of this compound is by varying the primary amine used in the Paal-Knorr synthesis. This approach allows for the introduction of a vast range of N-substituents, which significantly influences the resulting molecule's properties, from its solid-state structure to its biological function.
The electronic properties of the N-substituent play a crucial role. In a series of N-phenyl-2,5-dimethylpyrroles designed as antitubercular agents, the electronic density on the N-phenyl ring was found to be a key determinant of activity. nih.gov Derivatives bearing electron-withdrawing groups such as trifluoromethyl (-CF₃) or cyano (-CN) on the phenyl ring exhibited diminished antimycobacterial efficacy, suggesting that a certain level of electron density on the N-aryl moiety is beneficial for the desired biological function. nih.gov
| N-Substituent | Synthetic Method | Key Finding / Research Utility |
| Phenyl groups with varied substituents | Paal-Knorr | Electronic density on the N-phenyl ring influences antimycobacterial activity. nih.gov |
| 2-Aminopyridine | Paal-Knorr | The substituent directs the formation of an extensive hydrogen-bonded network, controlling the supramolecular architecture. researchgate.net |
| Serinol | Paal-Knorr (neat) | Provides a diol functionality, making it a useful building block for supramolecular structures and further synthesis. nih.govgoogle.com |
| Various aliphatic and aromatic amines | Paal-Knorr (in water) | Demonstrates a green chemistry approach to synthesizing a library of N-substituted pyrroles. researchgate.net |
This table presents examples of N-substituent modifications, the synthetic methods used, and their impact on the molecule's utility and structural properties.
Strategies for Incorporating Complex Heterocyclic Moieties (e.g., Oxadiazole, Pyridine)
The versatility of the Paal-Knorr synthesis is particularly evident in its application for incorporating other complex heterocyclic systems onto the 2,5-dimethyl-1H-pyrrol-1-yl core. This is achieved by using primary amines that already contain a heterocyclic moiety.
Pyridine (B92270) Moiety: A straightforward strategy to introduce a pyridine ring is to use a substituted diaminopyridine as the amine component in the Paal-Knorr reaction. For example, the reaction between 2,6-diaminopyridine (B39239) and 2,5-hexanedione yields 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net This synthesis directly links the pyrrole core to a pyridine ring via the N-N bond, creating a molecule with potential applications in coordination chemistry and materials science.
Oxadiazole Moiety: The incorporation of an oxadiazole (furazan) ring has been successfully demonstrated through the selective synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.comresearchgate.net This compound was prepared by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid. The reaction proceeds selectively at one of the two amino groups of the diamine to form the monosubstituted pyrrole product. mdpi.com Heating the reaction mixture to 40–45 °C was found to be optimal, completing the reaction within two hours. mdpi.com Attempts to synthesize the 3,4-bis(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazole by using excess 2,5-hexanedione were unsuccessful, indicating a high degree of selectivity in the reaction. mdpi.com This selective functionalization is significant as 1,2,5-oxadiazol-3-amines are investigated for their pharmacological activity. mdpi.com
This compound as a Versatile Building Block in Organic Synthesis
The this compound unit is not only a target for derivatization but also a valuable building block or intermediate in the construction of more elaborate molecular frameworks.
Intermediate in the Preparation of Complex Organic Molecules
The Paal-Knorr synthesis provides a direct entry to molecules where the 2,5-dimethyl-1H-pyrrol-1-yl group is a key subunit within a larger, more complex molecule. These resulting compounds can be considered advanced intermediates or final target molecules. For example, N-aryl-2,5-dimethylpyrroles serve as crucial intermediates that can be further elaborated, such as by C3-formylation and subsequent reductive amination, to produce highly functionalized and biologically active compounds. nih.gov
Similarly, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, also known as serinol pyrrole, is highlighted as an important reaction intermediate in organic synthesis. google.com The presence of two hydroxyl groups, in addition to the pyrrole ring, provides multiple reactive sites for subsequent chemical transformations, making it a versatile precursor for a variety of complex structures.
Structural Unit for Supramolecular Assembly
Derivatives of this compound are effective structural units for creating ordered, non-covalently bonded superstructures. The ability of these molecules to engage in specific intermolecular interactions is key to their role in supramolecular chemistry.
The crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine serves as an excellent example. researchgate.net The molecule is organized in the solid state through a combination of hydrogen bonds. Intermolecular N-H···N interactions lead to the formation of R²₂(8) ring motifs, while a broader three-dimensional network is established through C-H···π and N-H···π-facial hydrogen bonds. researchgate.net These directed interactions are responsible for the stabilization of the crystal lattice and demonstrate how the strategic choice of an N-substituent can pre-program a molecule for self-assembly into a well-defined supramolecular architecture. researchgate.net
Additionally, derivatives like serinol pyrrole are explicitly identified as "building blocks for the preparation of supramolecular structures" due to their capacity for engaging in both covalent reactions and non-bonded interactions through their diol functionality. google.com
Precursor for Advanced Organic Transformations (e.g., Oxidation, Reduction, Substitution)
The this compound core is a valuable building block in organic synthesis, largely due to the reactivity of the pyrrole ring and the N-amino group. acs.org A primary synthetic route to N-substituted 2,5-dimethylpyrroles is the Paal-Knorr reaction, which involves the condensation of a primary amine with hexane-2,5-dione. researchgate.net This reaction is highly efficient for producing a wide range of derivatives. researchgate.net
The electron-rich nature of the pyrrole ring facilitates various chemical transformations. acs.org For instance, a silver-mediated tandem amination/oxidation sequence has been developed to produce functionalized pyrroles from amine-tethered alkynes. This process involves hydroamination followed by oxidation to yield the aromatic pyrrole ring. researchgate.net
Furthermore, the 2,5-dimethylpyrrole group can be employed as a protecting group for primary amines. The amine is converted to the N-substituted 2,5-dimethylpyrrole, which is stable against strong bases, nucleophiles, and standard acid work-up conditions. The original amine can be regenerated by treatment with hydroxylamine (B1172632) hydrochloride, demonstrating a practical application of substitution and reduction-like cleavage reactions. mdpi.com
An example of its use in building more complex heterocyclic systems is the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid, which selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. nih.gov
Research into Biological Activities and Underlying Mechanisms
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising leads in drug discovery.
Investigations into Antimycobacterial Activity and Putative Target Identification (e.g., MmpL3)
Several derivatives of this compound have been identified as potent antitubercular agents. researchgate.net A key target for many of these compounds is the Mycobacterial membrane protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for flipping trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial cell wall, across the plasma membrane. acs.org Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.
A series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have been synthesized and evaluated. One derivative, compound 5d , which features a cyclohexylmethylene side chain, exhibited high potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, at submicromolar concentrations. researchgate.net This compound was also effective against intracellular mycobacteria, showing an activity profile comparable to the frontline drug isoniazid. researchgate.net Another derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB), was also initially developed as an anti-tuberculosis therapeutic compound. nih.govmalariaworld.org
| Compound/Series | Target/Mechanism | Key Findings |
| N-phenyl-2,5-dimethylpyrrole derivatives | MmpL3 Inhibition | Compound 5d showed high potency against M. tuberculosis, including MDR strains, and was effective against intracellular mycobacteria. researchgate.net |
| MPPB | Antitubercular | Developed as a therapeutic compound against tuberculosis. nih.govmalariaworld.org |
Enzyme Inhibition Studies (e.g., Enoyl ACP Reductase, DHFR)
In the quest for new antitubercular drugs, researchers have targeted essential enzymes in Mycobacterium tuberculosis. Two such enzymes are enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). rutgers.edunih.gov InhA is critical for the synthesis of mycolic acids, while DHFR is necessary for DNA synthesis. rutgers.edu
A novel series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and shown to act as dual inhibitors of both Enoyl ACP Reductase and DHFR. nih.govresearchwithrutgers.com Many of these synthesized compounds demonstrated significant antitubercular and antibacterial properties. rutgers.edunih.gov Molecular docking studies confirmed that these molecules have favorable binding interactions within the active sites of both enzymes, suggesting their potential as effective dual-target inhibitors. nih.govresearchwithrutgers.com This dual-targeting approach could help overcome drug resistance issues often seen with single-target agents. rutgers.edu
| Compound Series | Target Enzymes | Biological Activity |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase & DHFR | Dual inhibition, significant antibacterial and antitubercular properties. rutgers.edunih.govresearchwithrutgers.com |
Research on Antiproliferative Activities in Sea Urchin Embryo and Human Cancer Cell Line Models
Derivatives incorporating the 2,5-dimethyl-1H-pyrrol-1-yl moiety have been investigated for their potential as anticancer agents. The sea urchin embryo model is a valuable tool for identifying compounds with antimitotic activity due to the rapid and synchronous cell division of the embryos.
Specifically, 1,2,5-oxadiazoles that contain a pyrrole group, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, are known to display antiproliferative activity in both the sea urchin embryo model and in cultured human cancer cell lines. nih.gov While extensive data on this specific compound is emerging, the broader class of pyrrole derivatives has shown significant antiproliferative effects. For example, various 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent activity against human melanoma cell lines. Similarly, other synthetic small molecules based on the 1H-pyrrol-2-(5H)-one scaffold possess strong anti-proliferative activity across multiple cancer cell lines by inducing cell cycle arrest and apoptosis.
| Compound Class | Model | Activity |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Sea Urchin Embryo & Human Cancer Cell Lines | Known to exhibit antiproliferative activity. nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | Human Melanoma Cell Lines | Potent antiproliferative activity. |
| 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives | Multiple Human Cancer Cell Lines | Strong anti-proliferative activity, induction of S-phase cell cycle arrest and apoptosis. |
Modulation of Monoclonal Antibody Production in Recombinant Chinese Hamster Ovary (rCHO) Cell Cultures
In the field of biomanufacturing, chemical additives are explored to enhance the production of therapeutic proteins like monoclonal antibodies (mAbs) in cell cultures. malariaworld.org A high-throughput screening of thousands of chemicals identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) as a compound that increases mAb production in recombinant Chinese Hamster Ovary (rCHO) cells. nih.govmalariaworld.org
MPPB was found to suppress cell growth while simultaneously increasing the cell-specific productivity of the antibody. malariaworld.org It also increased the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.gov A subsequent structure-activity relationship study revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure of MPPB for enhancing mAb production. malariaworld.org Adding 2,5-dimethylpyrrole alone to the cell culture resulted in a 2.2-fold increase in cell-specific productivity compared to the control. malariaworld.org These findings suggest that 2,5-dimethylpyrrole derivatives could be valuable tools for optimizing the production of therapeutic antibodies.
| Compound | Effect on rCHO Cells | Impact on mAb Production |
| MPPB | Suppressed cell growth, increased specific glucose uptake and intracellular ATP. nih.govmalariaworld.org | Increased cell-specific mAb production. malariaworld.org |
| 2,5-dimethylpyrrole | N/A | 2.2-fold higher cell-specific productivity than control. malariaworld.org |
Studies on Antimalarial Analogues and their Structural Determinants
The pyrrole scaffold is a recurring motif in the design of new antimalarial agents. While research on this compound itself in this context is limited, studies on closely related structures highlight the importance of the 2,5-dimethylpyrrole core in achieving antimalarial activity.
Structure-activity relationship (SAR) studies on a series of pyrrolone antimalarial agents revealed that modifications to the 2,5-dimethylpyrrole ring were generally not well-tolerated, indicating its importance for the compound's activity. acs.org One promising lead compound, TDR32750, which contains a 2,5-dimethyl-1-phenylpyrrol-3-yl group, showed potent activity against a drug-resistant strain of Plasmodium falciparum (K1) with an EC₅₀ of approximately 9 nM and good selectivity over mammalian cells. acs.org Further modifications to this lead, aimed at improving its solubility and metabolic stability, led to derivatives with enhanced in vitro antimalarial activities. researchwithrutgers.com These studies underscore that while the 2,5-dimethylpyrrole core is a critical pharmacophore, strategic modifications on other parts of the molecule can fine-tune the compound's properties for better therapeutic potential. acs.orgresearchwithrutgers.com
| Compound Series | Target | Key Structural Determinants |
| Pyrrolone derivatives (e.g., TDR32750) | Plasmodium falciparum (K1 strain) | The 2,5-dimethylpyrrole moiety appears crucial for activity, with less tolerance for modification compared to other parts of the scaffold. acs.orgresearchwithrutgers.com |
Application in Materials Science Research
The unique chemical structure of this compound and its derivatives has positioned them as valuable building blocks in materials science. Their ability to interact with and modify the surfaces of various materials, as well as serve as monomers in polymerization reactions, has led to significant research into their application for creating advanced materials with tailored properties. This section explores the utility of these compounds in the functionalization of carbon nanomaterials and the development of novel biobased polymers.
Functionalization of Carbon Nanomaterials (e.g., Graphene, Carbon Nanotubes)
The modification of sp² carbon allotropes, such as graphene and carbon nanotubes (CNTs), is a critical area of research aimed at enhancing their processability and unlocking their full potential in various applications. Pyrrole compounds derived from 2,5-hexanedione and a primary amine have been identified as effective agents for this purpose. nih.gov The functionalization can be achieved through simple mixing and the application of thermal or mechanical energy, offering a sustainable approach that often avoids the need for solvents and catalysts. nih.gov
Research has demonstrated that this method is applicable to a wide range of sp² carbon materials. nih.gov The interaction between the pyrrole derivative and the carbon surface is robust, leading to stable adducts. nih.gov A key advantage of this technique is its ability to preserve the bulk crystalline structure of the nanomaterial. For instance, when applied to few-layer graphene stacks, the interlayer distance remains unaltered, suggesting that the functionalization primarily occurs at the peripheral positions and edges of the graphene layers. nih.gov
A notable derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole, SP), has been successfully used to functionalize graphene layers. nih.govresearchgate.net This biobased Janus molecule, synthesized from the reaction of 2-amino-1,3-propanediol (B45262) and 2,5-hexanedione, facilitates the exfoliation of nanosized graphite (B72142) in water. researchgate.netresearchgate.net
In the context of carbon nanotubes, both single-walled (SWCNTs) and multi-walled (MWCNTs) varieties have been functionalized using a pyrrole-decorated poly(propylene glycol) derivative. nih.gov This process yields two distinct types of modifications: a supramolecular adduct and a covalent adduct, expanding the possibilities for tuning the final properties of the nanocomposite material. nih.gov
Table 1: Research Findings on Carbon Nanomaterial Functionalization
| Carbon Material | Functionalizing Agent | Method | Key Findings |
|---|---|---|---|
| Few-Layer Graphene | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP) | Thermal or mechanical energy, solvent-free | Functionalization occurs at edges, preserving the bulk structure and interlayer distance. nih.gov |
| Carbon Nanotubes (CNTs) | Pyrrole-decorated Poly(propylene glycol) | Mixing and energy input | Formation of both supramolecular and covalent adducts is possible. nih.gov |
Development of Biobased Polymeric Materials (e.g., Polyethers)
The integration of this compound derivatives into polymer chains is an emerging strategy for creating novel biobased materials. Amines are crucial intermediates in the chemical industry and key monomers for synthesizing a variety of polymers. acs.org The use of biobased amines is driven by the need for more sustainable alternatives to petroleum-derived products. acs.orgmdpi.com
A specific example involves the synthesis of a pyrrole-functionalized polyether. Researchers have prepared O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl)-O′-(2-methoxyethyl)polypropylene glycol (pyrrole polypropylene (B1209903) glycol, PPGP). nih.gov This compound is created by reacting an amine-terminated poly(propylene glycol), a type of polyether, with 2,5-hexanedione. The resulting polymer combines the properties of the pyrrole moiety with the flexible polyether backbone. nih.gov
This functionalized polyether has been utilized not only for modifying carbon nanotubes but also stands as an example of a novel biobased polymeric material. nih.gov The synthesis demonstrates a practical pathway for incorporating the specific chemical functionality of the 2,5-dimethyl-1H-pyrrol group into a pre-existing polymer structure, thereby creating a new material with hybrid characteristics. This approach is part of a broader effort to design pluri-functional monomers from biobased sources for advanced polymer applications. mdpi.com
Table 2: Synthesis of Pyrrole-Functionalized Polyether
| Reactants | Resulting Polymer | Polymer Type | Significance |
|---|
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 2,5-dimethyl-1H-pyrrol-1-amine and its derivatives often relies on the Paal-Knorr reaction. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols. Green chemistry principles are at the forefront of this exploration, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
Emerging trends in this area include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and ease of scalability. The development of flow chemistry methods for the synthesis of pyrroles is an active area of research, with the potential to produce this compound and its derivatives in a more efficient and sustainable manner acs.orgsyrris.comacs.orgrsc.orgsecure-platform.com. This approach can lead to higher yields and purity while minimizing solvent usage and reaction times syrris.com.
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. Mechanochemical methods are being explored for various organic transformations and represent a promising green alternative for the synthesis of pyrrole (B145914) derivatives, reducing the environmental impact associated with conventional solvent-based methods nih.gov.
Catalyst Innovation: Research is ongoing to develop novel catalysts that are more efficient, reusable, and environmentally benign. This includes the use of solid acid catalysts and other heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Integration of Advanced Computational Modeling for Predictive Structure-Function Relationships
Computational chemistry is becoming an indispensable tool in the design and study of novel molecules. For this compound, advanced computational modeling can provide deep insights into its properties and guide the synthesis of derivatives with desired functionalities.
Key areas of focus include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic and structural properties of this compound and its derivatives dntb.gov.uanih.govsemanticscholar.orgdergipark.org.tr. This includes understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity and electronic behavior semanticscholar.orgdergipark.org.tr. Such studies can help in predicting the optoelectronic properties of materials derived from this compound researchgate.netrsc.org.
Predicting Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound, aiding in the optimization of synthetic routes and the development of new reactions.
Structure-Function Relationship Prediction: By combining computational data with experimental results, it is possible to build models that predict how modifications to the core structure of this compound will affect its biological activity or material properties.
Design and Synthesis of Tailored Derivatives for Specific Research Applications
The versatility of the this compound scaffold allows for the design and synthesis of a wide array of derivatives with tailored properties for specific applications, particularly in the field of medicinal chemistry.
Current research highlights the potential of these derivatives as:
Antitubercular Agents: Derivatives of the 2,5-dimethyl-1H-pyrrole core have shown promising activity against Mycobacterium tuberculosis nih.govresearchgate.netresearchgate.net. Future work will focus on synthesizing and evaluating new analogs to improve potency and reduce toxicity.
Cyclooxygenase (COX) Inhibitors: Pyrrole-containing compounds have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are important targets for anti-inflammatory drugs nih.govresearchgate.netacs.orgmdpi.comscilit.com. The design of selective COX-2 inhibitors based on the this compound structure is a promising avenue for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Kinase Inhibitors: The pyrrole moiety is present in numerous kinase inhibitors used in cancer therapy. Tailored derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival nih.govnih.govpensoft.net.
Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) Inhibitors: Derivatives incorporating the pyrrole scaffold are being explored as dual inhibitors of AChE and BACE1, enzymes implicated in the pathology of Alzheimer's disease rsc.org.
A summary of representative research on the biological activities of this compound derivatives is presented in the interactive table below.
| Application Area | Target | Key Findings |
| Antitubercular | Mycobacterium tuberculosis | Derivatives exhibit significant in vitro activity. |
| Anti-inflammatory | COX-1/COX-2 | Potential for selective COX-2 inhibition. |
| Anticancer | Various Kinases | Scaffold for designing potent kinase inhibitors. |
| Neurodegenerative Diseases | AChE/BACE1 | Potential as dual-target inhibitors for Alzheimer's disease. |
Interdisciplinary Research Integrating Chemical Biology and Materials Science Approaches
The unique properties of this compound and its derivatives make them suitable for exploration in interdisciplinary fields that bridge chemistry, biology, and materials science.
Emerging trends in this area include:
Chemical Probes: Functionalized derivatives can be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular targets.
Biomaterials: The pyrrole ring is a component of conducting polymers. Derivatives of this compound could be used to synthesize novel biocompatible and biodegradable conducting polymers for applications in tissue engineering and biosensors.
Organic Electronics: The electronic properties of pyrrole-based compounds make them candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research into new derivatives with enhanced charge transport properties is a promising direction acs.org.
Drug Delivery Systems: Pyrrole-based polymers can be designed to form nanoparticles or hydrogels for the controlled release of drugs.
Development of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. The development of robust QSAR models is a key trend for accelerating the discovery of new drugs based on the this compound scaffold.
Key aspects of this research direction include:
Model Development and Validation: The development of statistically significant and predictive 3D-QSAR models, often using methods like Comparative Molecular Field Analysis (CoMFA), can guide the design of new derivatives with enhanced activity nih.govresearchgate.net. These models help in understanding the key structural features required for a specific biological activity nih.govresearchgate.net.
Predicting Antitubercular and Anti-inflammatory Activity: QSAR studies have been successfully applied to pyrrole derivatives to predict their antitubercular and COX inhibitory activities nih.govresearchgate.netnih.govacs.orgjetir.orgwjbphs.com. Future work will involve refining these models with larger and more diverse datasets to improve their predictive power.
Virtual Screening: Once validated, QSAR models can be used for virtual screening of large compound libraries to identify new potential hits with the desired biological activity, thereby reducing the time and cost associated with experimental screening.
The table below summarizes key parameters and findings from selected QSAR studies on pyrrole derivatives.
| Biological Activity | QSAR Model Type | Key Findings |
| Antitubercular | 3D-QSAR (CoMFA) | A hybrid QSAR-CoMFA model successfully explained structure-activity relationships. nih.gov |
| Anti-inflammatory (COX Inhibition) | Field-Based QSAR (FB-QSAR) | Identified key structural features influencing COX-1 and COX-2 inhibitory activity. nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
